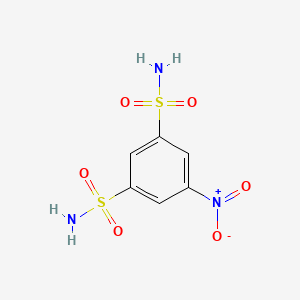
5-Nitro-1,3-benzenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-1,3-benzenedisulfonamide is an organic compound characterized by the presence of nitro and sulfonamide functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzenedisulfonamide typically involves a multi-step process:
Nitration: The nitration of sodium 1,3-benzenedisulfonate salt is carried out using nitric acid to introduce the nitro group.
Chlorination: The resulting sodium 5-nitro-1,3-benzenedisulfonate salt is then chlorinated to form 5-nitro-1,3-benzenedisulfonyl chloride.
Ammonolysis: Finally, ammonolysis of 5-nitro-1,3-benzenedisulfonyl chloride yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
化学反応の分析
Types of Reactions
5-Nitro-1,3-benzenedisulfonamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide groups under basic conditions.
Major Products
Reduction: Reduction of the nitro group forms 5-amino-1,3-benzenedisulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学的研究の応用
5-Nitro-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
作用機序
The mechanism by which 5-Nitro-1,3-benzenedisulfonamide exerts its effects involves the inhibition of specific enzymes. For instance, its role as a carbonic anhydrase IX inhibitor involves binding to the enzyme’s active site, thereby preventing its normal function. This inhibition can lead to reduced tumor growth and proliferation .
類似化合物との比較
Similar Compounds
5-Nitro-1,10-phenanthroline: Another nitro compound with antimicrobial properties.
1,3-benzenedisulfonamide: Lacks the nitro group but shares the sulfonamide functionality.
Uniqueness
5-Nitro-1,3-benzenedisulfonamide is unique due to the combination of nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
生物活性
5-Nitro-1,3-benzenedisulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C6H6N2O6S2. It comprises a benzene ring substituted with both nitro (−NO2) and sulfonamide (−SO2NH2) groups. These functional groups contribute to its reactivity and biological properties.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The presence of the nitro group is crucial for its mechanism of action, which primarily involves the inhibition of bacterial folate synthesis pathways. This inhibition occurs through the interference with essential enzymes such as dihydropteroate synthase, which is vital for bacterial growth and survival.
Table 1: Antibacterial Activity Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antibacterial properties, this compound has been studied for its anticancer potential . It acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. By inhibiting CA IX, the compound may reduce tumor growth and proliferation .
Table 2: Inhibition of Carbonic Anhydrase IX
| Compound | IC50 (nM) | Effect on Tumor Growth | Reference |
|---|---|---|---|
| This compound | 15.7 | Significant reduction | |
| Control | - | No effect | - |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound binds to the active sites of target enzymes (e.g., CA IX), preventing their normal function.
- Disruption of Folate Metabolism : It interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it may promote apoptosis through pathways activated by CA IX inhibition .
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- A study demonstrated that the compound significantly inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis and reducing cell viability by approximately 70% compared to control groups .
- Another research effort focused on its antibacterial efficacy against multi-drug resistant strains, revealing that it could serve as a promising lead compound for developing new antibiotics.
特性
分子式 |
C6H7N3O6S2 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
5-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H7N3O6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H,(H2,7,12,13)(H2,8,14,15) |
InChIキー |
KARAWAJZGXKOOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















